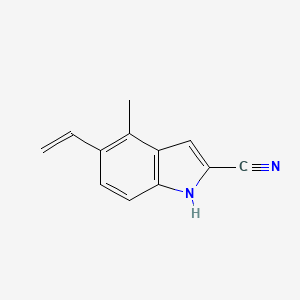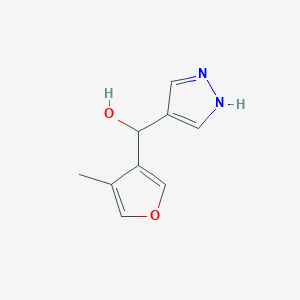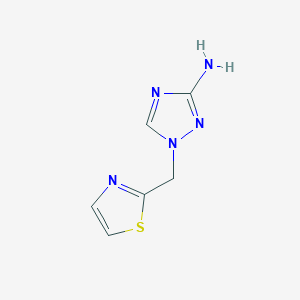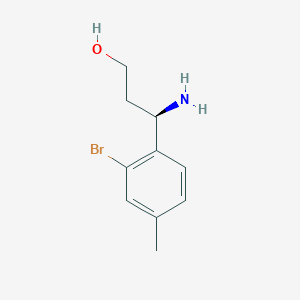![molecular formula C6H7N5S B13068353 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068353.png)
1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that incorporates both a thiadiazole and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique combination of the thiadiazole and pyrazole rings imparts distinct chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiadiazole ring followed by its attachment to the pyrazole moiety. One common method involves the reaction of 4-amino-1,2,3-thiadiazole with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions: 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Oxidized thiadiazole-pyrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole-pyrazole compounds with various functional groups.
科学的研究の応用
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is being investigated for its potential use as a therapeutic agent.
Medicine: The compound shows promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
作用機序
The mechanism of action of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with the pyrazole ring but different substituents can exhibit different activities and applications.
Thiadiazole-pyrazole hybrids: Similar hybrid compounds with variations in the substituents on the thiadiazole and pyrazole rings can provide insights into the structure-activity relationships.
特性
分子式 |
C6H7N5S |
|---|---|
分子量 |
181.22 g/mol |
IUPAC名 |
1-(thiadiazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H7N5S/c7-6-1-2-11(9-6)3-5-4-12-10-8-5/h1-2,4H,3H2,(H2,7,9) |
InChIキー |
PYIRDCIVSZKXDV-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1N)CC2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


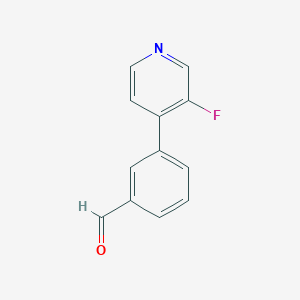
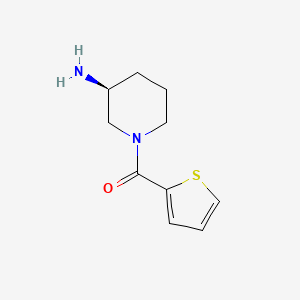
![2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068281.png)
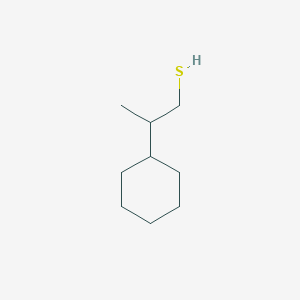
![1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13068289.png)
![3-[(2-Iodocyclopentyl)oxy]oxetane](/img/structure/B13068303.png)
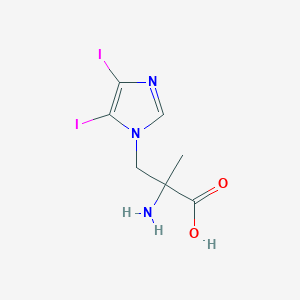

![Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13068323.png)
